2-Hydrazino-6-nitro-1,3-benzothiazole
Overview
Description
The compound 2-Hydrazino-6-nitro-1,3-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The hydrazino group attached to the benzothiazole ring indicates the presence of an -NH-NH2 substituent, which is a characteristic feature of hydrazine derivatives. These compounds are of significant interest due to their potential pharmacological properties, particularly as antimicrobial agents.
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as those described in the provided papers, involves the condensation of diarylpiperidin-4-ones with 2-hydrazinobenzothiazole . Another method includes the transformation of 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one with hydrazine hydrate, resulting in ring contraction and the introduction of the hydrazino group . These synthetic routes are crucial for creating novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-6-nitro-1,3-benzothiazole derivatives is characterized by the presence of the hydrazino group and various substituents that can significantly influence their biological activity. The NMR spectral studies provide insights into the structure of these compounds in solution and solid-state, helping to establish structure-activity relationships .
Chemical Reactions Analysis
The reactivity of the hydrazino group in benzothiazole derivatives allows for further chemical transformations. For instance, the reaction of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole with urea and carbon disulphide in the presence of alkali leads to the formation of hydroxy and mercapto derivatives, respectively . Additionally, the reaction with aryl aldehydes in the presence of acetic acid yields aryl-triazolo benzothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydrazino-6-nitro-1,3-benzothiazole derivatives are influenced by their molecular structure. The presence of the hydrazino group and other substituents affects their solubility, stability, and reactivity. These properties are essential for the antimicrobial evaluation of the compounds, as they determine the compounds' ability to interact with biological targets .
Scientific Research Applications
Benzothiazole is an organic heterocyclic ring system that is a chemical result of the fusion between benzene and thiazole . Its derivatives, including 2-Hydrazino-6-nitro-1,3-benzothiazole, have been found to possess a wide range of medicinal properties .
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc. They are also used as electrophosphorescent emitter in OLEDs .
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SPECT Imaging Probe
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Antimalarial Activity
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Anthelmintic Activity
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Organic Dyes
- Application: The benzo[1,2,3]dithiazole, a similar structure to benzothiazole, has been historically recognized in the design and manufacture of organic dyes .
- Method: The unique heteroaromatic functionality of these compounds instills some fascinating electronic properties, making them suitable for dye production .
- Results: These structures are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .
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Organic Radicals and Semiconductors
- Application: The benzo[1,2,3]dithiazole compounds are being explored for their potential as organic radicals and semiconductors .
- Method: The conjugated profile of these compounds instills some fascinating electronic properties .
- Results: With the benefit of increased diagnostic techniques and improved understanding, these structures are attracting greater attention in these fields .
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Synthetic Intermediate in API and Bulk/Fine Chemicals
- Application: The benzodithiazole structures have been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets, many of which are important APIs .
- Method: The valuable electronic properties of the dithiazole structures have engendered renewed interest in recent years .
- Results: While all but neglected as a synthetic intermediate in API and bulk/fine chemicals, the valuable electronic properties of the dithiazole structures have engendered renewed interest in recent years .
properties
IUPAC Name |
(6-nitro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-10-7-9-5-2-1-4(11(12)13)3-6(5)14-7/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIQJRCGPLSQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398554 | |
Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-6-nitro-1,3-benzothiazole | |
CAS RN |
30710-21-5 | |
Record name | 30710-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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